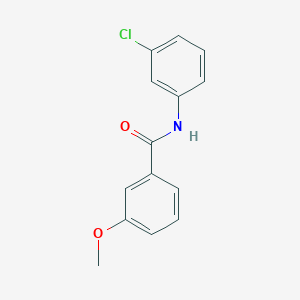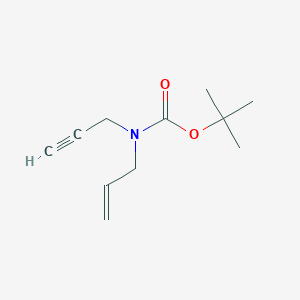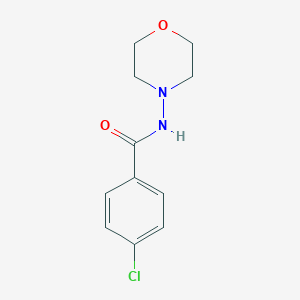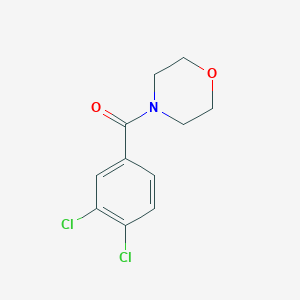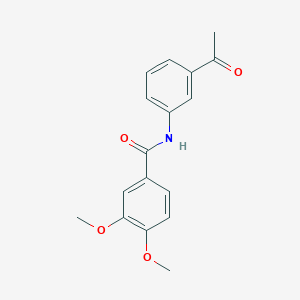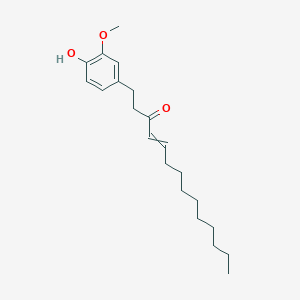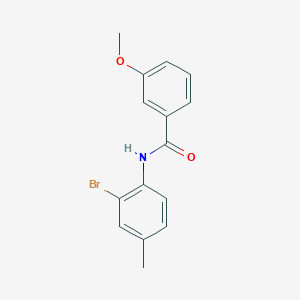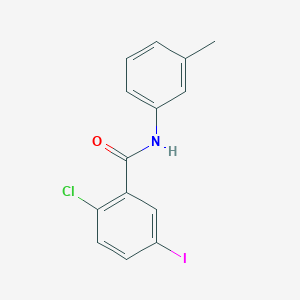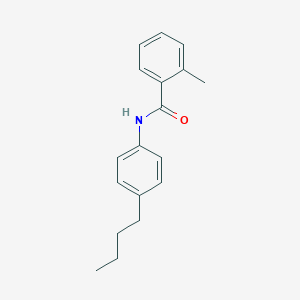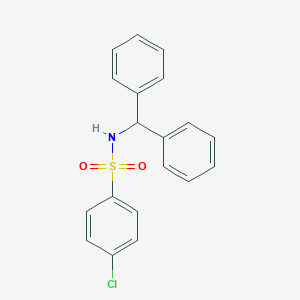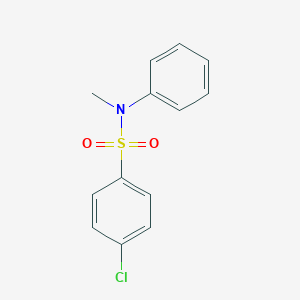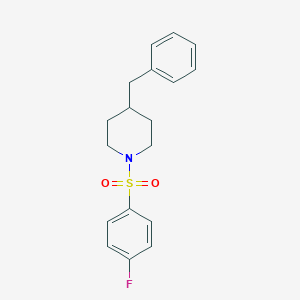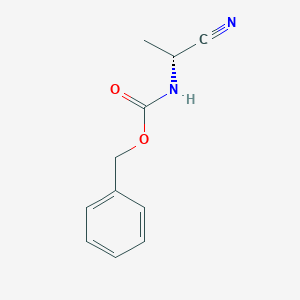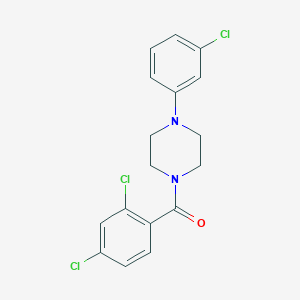![molecular formula C16H13ClN2O2 B186183 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- CAS No. 84501-73-5](/img/structure/B186183.png)
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Olaparib, which is a PARP inhibitor that is used in cancer treatment. However,
Mecanismo De Acción
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is through the inhibition of PARP. PARP is an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells with defects in DNA repair mechanisms are unable to repair their DNA and eventually die.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] are primarily related to its inhibition of PARP. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms. However, there may also be off-target effects of Olaparib that are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of cancer cells with defects in DNA repair mechanisms. However, one limitation of Olaparib is that it may not be effective in all types of cancer cells.
Direcciones Futuras
There are several future directions for research on 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]. One area of research is in the development of new PARP inhibitors that are more effective than Olaparib. Another area of research is in the identification of biomarkers that can predict which cancer patients are most likely to respond to PARP inhibitors. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with formaldehyde to produce 3-chloro-4-methylbenzyl alcohol. The next step involves the reaction of the benzyl alcohol with phthalic anhydride to produce the desired compound.
Aplicaciones Científicas De Investigación
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Olaparib has been shown to be effective in inhibiting the activity of PARP, which is an enzyme that is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms.
Propiedades
Número CAS |
84501-73-5 |
|---|---|
Nombre del producto |
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- |
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Clave InChI |
YRLWTVJREYZUKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Otros números CAS |
84501-73-5 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



